1'-((3,5-Dimethylisoxazol-4-yl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Description
“1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline” is a proline derivative . It has a molecular weight of 274.3 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O5S/c1-6-9 (7 (2)17-11-6)18 (15,16)12-5-3-4-8 (12)10 (13)14/h8H,3-5H2,1-2H3, (H,13,14)
. Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 274.3 . The InChI code for this compound is1S/C10H14N2O5S/c1-6-9 (7 (2)17-11-6)18 (15,16)12-5-3-4-8 (12)10 (13)14/h8H,3-5H2,1-2H3, (H,13,14)
.
Scientific Research Applications
Organocatalytic Synthesis
Spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally related to the chemical , have been synthesized using an enantioselective organocatalytic approach. These derivatives exhibit significant biological activities and have been produced with high enantiopurity and structural diversity. This method suggests a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Synthesis of Spiro-piperidine Motifs
New molecular designs incorporating spiro-piperidine units in synthetic bacteriochlorins have been developed. This design allows for tailoring the bacteriochlorin by nitrogen derivatization and tuning the spectral properties, which can be significant for near-infrared absorbers (Reddy et al., 2013).
Heterocyclic Syntheses
Ortho-dialkylamino-benzenesulphonyl azides, which are structurally related, have been studied for their ability to form mesoionic spirobenzothiadiazoles and other products derived from Curtius rearrangement or dealkylation, suggesting their potential in synthetic organic chemistry (Martin et al., 1974).
Oxidative Cyclization to Access Pyrrolidones
An approach involving dimethyl sulfoxide (DMSO) and N-iodosuccinimide mediated regioselective oxidative cyclization has been demonstrated for the synthesis of functionalized pyrrolidone skeletons, including spiro-pyrrolidone motifs (Prabagar et al., 2016).
Antibacterial Activity
Compounds structurally related to the queried chemical have been evaluated for antibacterial activity, showcasing the potential for these molecules in combating bacterial infections (Sączewski et al., 2014).
Spirooxindole Derivatives in Medicinal Chemistry
The synthesis of spirooxindole derivatives has been explored, indicating the relevance of these structures in the development of new medicinal compounds. These syntheses involve complex reactions and have potential applications in creating biologically active molecules (Bagley et al., 2005).
Properties
IUPAC Name |
1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-16(12(2)24-18-11)25(21,22)19-8-7-17(10-19)9-14(20)13-5-3-4-6-15(13)23-17/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXLJWYHEACUKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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